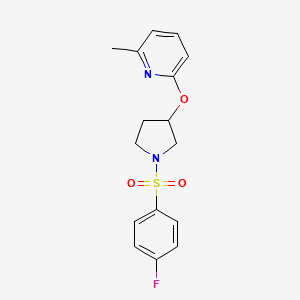
2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the functionalization of the pyrrolidine nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. For example, the pyrrolidine ring could influence these properties .Applications De Recherche Scientifique
High-Temperature Fuel Cells
Compounds similar to "2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine" have been used in the synthesis of novel poly(aryl ether sulfone) copolymers containing biphenylpyridine moieties for application in high-temperature fuel cells. These copolymers exhibit excellent film-forming properties, mechanical integrity, high modulus, and thermal stability, alongside high oxidative stability and acid doping ability, enabling proton conductivity at elevated temperatures (Pefkianakis et al., 2005).
Advanced Polymer Materials
Fluorinated polyamides containing pyridine and sulfone moieties, synthesized using compounds structurally related to "this compound," have shown promise for use in advanced polymer materials. These polymers are notable for their solubility in organic solvents, high glass transition temperatures, thermal stability, and mechanical strength. They possess low dielectric constants and high transparency, making them suitable for electronic applications (Liu et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Cyclometalated iridium(III) complexes bearing sulfur-bridged dipyridyl ligands, which are related in structure and functional groups to "this compound," have been explored for their tunable emission properties. These complexes can be used in the development of OLEDs, showcasing the potential of similar compounds in the synthesis of phosphorescent materials for electronic displays (Brown et al., 2017).
Molecular Docking and Anticancer Activity
Research involving water-mediated synthesis of compounds related to "this compound" has included experimental and computational studies focusing on non-linear optical properties and molecular docking. These studies have shown significant interactions with the colchicine binding site of tubulin, suggesting potential applications in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-3-2-4-16(18-12)22-14-9-10-19(11-14)23(20,21)15-7-5-13(17)6-8-15/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWLLIBFOYWXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B2668562.png)
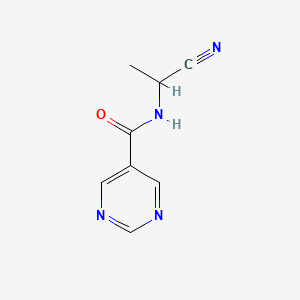

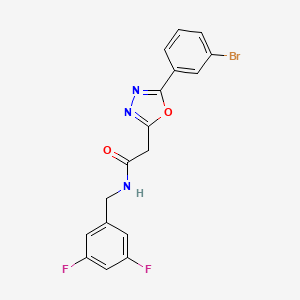
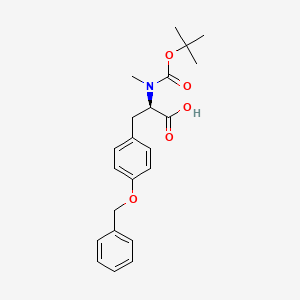
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane](/img/structure/B2668571.png)
![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)
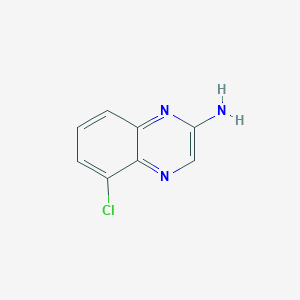

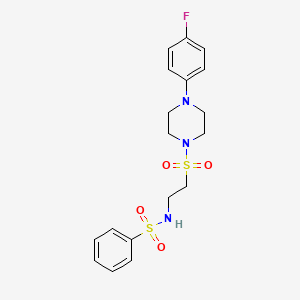
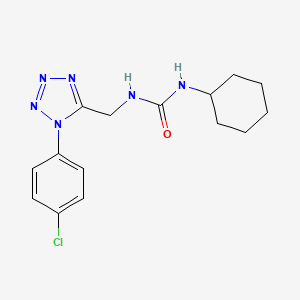
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide](/img/structure/B2668581.png)
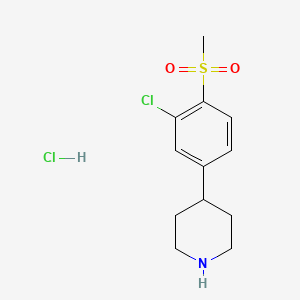
![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)